4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid
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Overview
Description
4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid is an organic compound with a complex structure that includes a benzoic acid moiety and a dioxoisoindole group
Preparation Methods
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The dioxoisoindole group can be reduced to form a dihydroisoindole derivative.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Formation of 4-[2-(2-Carboxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid.
Reduction: Formation of 4-[2-(2-Hydroxyethyl)-1,3-dihydroisoindole-5-carbonyl]benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2), thereby exerting anti-inflammatory effects . The compound’s structure allows it to fit into the active site of the enzyme, blocking its activity and reducing the production of pro-inflammatory molecules.
Comparison with Similar Compounds
Similar Compounds
4-[(2-Hydroxyethoxy)carbonyl]benzoic acid: Similar structure but with an ethoxy group instead of a hydroxyethyl group.
4-(2-Hydroxyethyl)benzoic acid: Lacks the dioxoisoindole group, making it less complex.
Phthalic acid derivatives: Share the dioxoisoindole moiety but differ in the substituents on the aromatic ring.
Uniqueness
4-[2-(2-Hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid is unique due to its combination of the hydroxyethyl group and the dioxoisoindole moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H13NO6 |
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Molecular Weight |
339.3 g/mol |
IUPAC Name |
4-[2-(2-hydroxyethyl)-1,3-dioxoisoindole-5-carbonyl]benzoic acid |
InChI |
InChI=1S/C18H13NO6/c20-8-7-19-16(22)13-6-5-12(9-14(13)17(19)23)15(21)10-1-3-11(4-2-10)18(24)25/h1-6,9,20H,7-8H2,(H,24,25) |
InChI Key |
XYSLEOKOXNJLPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CCO)C(=O)O |
Origin of Product |
United States |
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